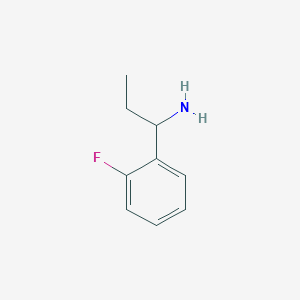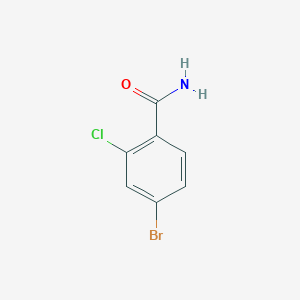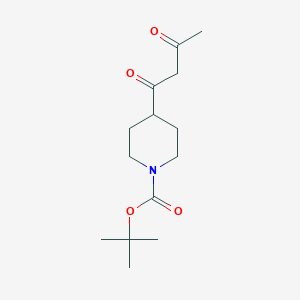
1-(2-Fluorophenyl)propan-1-amine
Vue d'ensemble
Description
1-(2-Fluorophenyl)propan-1-amine is a chemical compound belonging to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical and physical properties
Mécanisme D'action
Target of Action
The primary target of 1-(2-Fluorophenyl)propan-1-amine is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control .
Mode of Action
This compound acts as a monoamine releaser . It has a higher selectivity for dopamine and norepinephrine over serotonin . This means that it promotes the release of these neurotransmitters into the synaptic cleft, enhancing their effects .
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways . By increasing the levels of dopamine and norepinephrine, it can enhance the activity of these pathways, leading to increased alertness, attention, and energy .
Pharmacokinetics
It is known to have a high gi absorption and is bbb permeant . This suggests that it can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier to exert its effects in the brain .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased levels of dopamine and norepinephrine in the brain. This can lead to enhanced alertness, attention, and energy . .
Analyse Biochimique
Biochemical Properties
1-(2-Fluorophenyl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. This compound acts as a substrate for MAO, leading to the production of metabolites that can influence neurotransmitter levels in the brain. Additionally, it interacts with the serotonin transporter (SERT) and the dopamine transporter (DAT), affecting the reuptake of these neurotransmitters and thereby modulating their levels in the synaptic cleft .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the release of dopamine and serotonin in neuronal cells, which can lead to enhanced neurotransmission and altered mood states . Furthermore, it affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to the serotonin and dopamine transporters, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition is achieved through competitive binding, where this compound competes with endogenous neurotransmitters for transporter binding sites. Additionally, it may also inhibit the activity of monoamine oxidase, further contributing to elevated neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or prolonged storage . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered receptor sensitivity and neurotransmitter release patterns . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance locomotor activity and increase alertness in rodents . At higher doses, it can induce hyperactivity, stereotypic behaviors, and even neurotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit significant behavioral changes. Additionally, high doses of this compound can lead to adverse effects such as increased blood pressure and heart rate .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites can then undergo phase II reactions, such as glucuronidation or sulfation, to form more water-soluble conjugates that are excreted from the body . The involvement of specific enzymes and cofactors in these metabolic pathways highlights the complexity of the compound’s metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by the serotonin and dopamine transporters, leading to its accumulation in specific neuronal populations . The distribution of this compound is influenced by its lipophilicity, which facilitates its passage through cell membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells . It may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct its localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For instance, 2-fluorobenzyl chloride can be reacted with ammonia under controlled conditions to yield this compound . Another method involves the reduction of a corresponding nitro compound or the reductive amination of a ketone precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
1-(2-Fluorophenyl)propan-1-amine has several scientific research applications:
Comparaison Avec Des Composés Similaires
2-Fluoroamphetamine: Similar in structure but differs in the position of the fluorine atom on the phenyl ring.
4-Fluoroamphetamine: Another positional isomer with the fluorine atom at the para position.
3-Fluoroamphetamine: Fluorine atom located at the meta position, exhibiting different pharmacological properties.
Uniqueness: 1-(2-Fluorophenyl)propan-1-amine is unique due to its specific fluorine substitution pattern, which influences its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s ability to cross the blood-brain barrier and its interaction with various molecular targets .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLDYYIWIOAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593785 | |
| Record name | 1-(2-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473249-01-3 | |
| Record name | 1-(2-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)





![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)




